molecular formula C11H8O4 B1666339 4μ8C CAS No. 14003-96-4

4μ8C

Cat. No. B1666339
CAS RN: 14003-96-4
M. Wt: 204.18 g/mol
InChI Key: RTHHSXOVIJWFQP-UHFFFAOYSA-N
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Description

4μ8C is a salicylaldehyde derivative . It is a potent and selective inhibitor of IRE1α RNase with an IC50 of 76 nM . It targets the K907 lysine residue in the RNase domain and affects IRE1α (endoplasmic reticulum to nucleus signaling 1) RNase activity . In vitro analysis has shown that 4μ8C can inhibit the release of insulin at high glucose levels .


Molecular Structure Analysis

The molecular formula of 4μ8C is C11H8O4 . Its average mass is 204.179 Da and its mono-isotopic mass is 204.042252 Da .


Physical And Chemical Properties Analysis

4μ8C has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±42.0 °C at 760 mmHg, and a flash point of 162.6±21.4 °C . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Application in Insulin Secretion

Scientific Field: Endocrinology

Methods of Application: In the studies, insulin secretion was examined after 4μ8C treatment .

Application in IL-5 Inhibition

Scientific Field: Immunology

Methods of Application: In the studies, a mouse T helper (TH)2 cell line and differentiated human TH2 cells were treated with 4μ8C .

Results or Outcomes: The treatment resulted in inhibition of IL-5, but not IL-4, as measured by ELISA .

Application in Cancer Treatment

Scientific Field: Oncology

Methods of Application: In the studies, mice with a fibrotic hepatocellular carcinoma were treated with the IRE1α-inhibitor 4μ8C .

Results or Outcomes: The treatment reduced tumor burden and collagen deposition .

Safety And Hazards

4μ8C is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future studies will determine if 4μ8C treatment can ameliorate the effects of the cytokine IL-5 in a disease model . It is also suggested that 4μ8C could be a potential therapeutic target in atherosclerosis prevention .

properties

IUPAC Name

7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHSXOVIJWFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513352
Record name 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

CAS RN

14003-96-4
Record name 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14003-96-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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